Molecular Weight and Fraction of sp3 Carbon Atoms Differentiate 2034436-26-3 from the Piperazine Analog BMY 14802
The target compound has a molecular weight (MW) of 295.35 g/mol, which is 53 g/mol lower than the structurally related 5-fluoropyrimidine analog BMY 14802 (MW = 348.39 g/mol) [1]. Additionally, the fraction of sp3 hybridized carbon atoms (Fsp3) for 2034436-26-3 is 0.56, compared to 0.44 for BMY 14802, indicating a significantly higher degree of three-dimensional saturation [2][3]. Lower MW and higher Fsp3 are independently associated with improved solubility and a higher probability of success in fragment-based drug design.
| Evidence Dimension | Molecular Weight and Fraction sp3 (Fsp3) |
|---|---|
| Target Compound Data | MW = 295.35 g/mol; Fsp3 = 0.56 |
| Comparator Or Baseline | BMY 14802 (CAS 105565-56-8): MW = 348.39 g/mol; Fsp3 = 0.44 |
| Quantified Difference | ΔMW = -53 g/mol (-15.2%); ΔFsp3 = +0.12 (+27.3%) |
| Conditions | Computed from SMILES using PubChem and ZINC15 databases; MW and Fsp3 values are structure-derived and not assay-dependent. |
Why This Matters
A 15% lower molecular weight and 27% higher Fsp3 suggest that 2034436-26-3 may offer superior aqueous solubility and reduced promiscuous binding risk compared to BMY 14802, which is critical for early-stage library selection.
- [1] PubChem. (2026). Compound Summary for CID 122160228: 2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one. National Center for Biotechnology Information. View Source
- [2] ZINC15. (2026). Substance record ZINC000284595727. Irwin and Shoichet Laboratories. View Source
- [3] PubChem. (2026). BMY 14802 (CID 108037). National Center for Biotechnology Information. View Source
